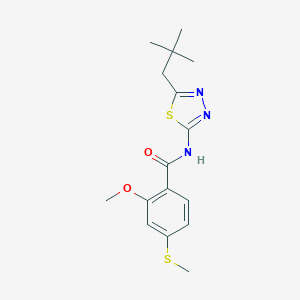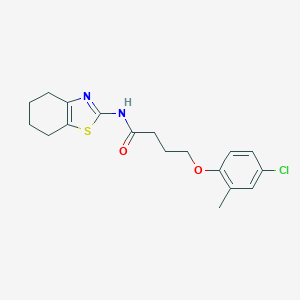![molecular formula C28H22N2O2S2 B216327 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216327.png)
3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound that has gained significant attention in scientific research. It is a member of the benzodiazepine family, which is a class of compounds known for their anxiolytic and sedative properties.
Wirkmechanismus
The exact mechanism of action of 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is not fully understood. However, it is believed to work by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
In animal models, 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have anxiolytic, sedative, and muscle relaxant effects. It has also been shown to have anticonvulsant properties, which may make it useful in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. However, one limitation is that it may have different effects in humans than in animal models, so caution should be exercised when extrapolating results from animal studies to humans.
Zukünftige Richtungen
There are several potential future directions for research on 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One area of interest is the development of new anxiolytic drugs based on this compound. Another potential direction is the investigation of its anticonvulsant properties for the treatment of epilepsy. Additionally, further studies may be needed to understand the potential side effects and long-term safety of this compound.
In conclusion, 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a promising compound for the development of new anxiolytic drugs. Its mechanism of action is relatively well understood, and it has been shown to have anxiolytic, sedative, and muscle relaxant effects in animal models. However, caution should be exercised when extrapolating results from animal studies to humans, and further research is needed to understand its potential side effects and long-term safety.
Synthesemethoden
The synthesis of 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the reaction of 2-thiophenecarboxylic acid with 2-thiophenecarbonyl chloride to form 2-thienyl-2-thiophenecarboxylic acid. This intermediate is then reacted with 2,3-dichlorobenzoyl chloride to form 2,3-dichlorobenzoyl-2-thienyl-2-thiophenecarboxylic acid. The final step involves the reaction of this intermediate with phenylhydrazine to form 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one.
Wissenschaftliche Forschungsanwendungen
3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been studied extensively for its potential use in the treatment of anxiety disorders. It has been shown to have anxiolytic properties in animal models, and it may be a promising candidate for the development of new anxiolytic drugs.
Eigenschaften
Produktname |
3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
|---|---|
Molekularformel |
C28H22N2O2S2 |
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
9-phenyl-5-(thiophene-2-carbonyl)-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H22N2O2S2/c31-23-17-19(18-8-2-1-3-9-18)16-21-26(23)27(24-12-6-14-33-24)30(28(32)25-13-7-15-34-25)22-11-5-4-10-20(22)29-21/h1-15,19,27,29H,16-17H2 |
InChI-Schlüssel |
WVUWJNXSRREKBS-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CS4)C(=O)C5=CC=CS5)C6=CC=CC=C6 |
Kanonische SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CS4)C(=O)C5=CC=CS5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-bromophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216245.png)
![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)
![2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B216257.png)

![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)

![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)